molecular formula C7H4ClN3O4 B12714656 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- CAS No. 59-38-1

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

Cat. No.: B12714656
CAS No.: 59-38-1
M. Wt: 229.58 g/mol
InChI Key: JZCVLTRZILOYCD-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a hydrazine derivative, followed by chloromethylation and nitration steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could produce a variety of functionalized oxadiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole, 3-(5-nitro-2-furanyl)-: Lacks the chloromethyl group but shares the nitrofuranyl moiety.

    1,2,4-Oxadiazole, 5-(methyl)-3-(5-nitro-2-furanyl)-: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- is unique due to the presence of both the chloromethyl and nitrofuranyl groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVLTRZILOYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207730
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-38-1
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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